
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a long alkyl chain and multiple methyl groups. This compound belongs to the class of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane typically involves the alkylation of a cyclohexane derivative with a long-chain alkyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation of corresponding alkenes or alkynes. The process requires high pressure and temperature conditions, along with the presence of a metal catalyst such as palladium or platinum.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting any unsaturated bonds to saturated ones.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated alkanes
Applications De Recherche Scientifique
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkylation and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane involves its interaction with hydrophobic environments, such as lipid bilayers in cell membranes. The compound’s long alkyl chain allows it to embed within the lipid bilayer, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,7-Dimethyloctyl)-1,1,3-trimethylcyclohexane
- 2-(3,7-Dimethyldodecyl)-1,1,3-trimethylcyclohexane
- 2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane
Uniqueness
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane is unique due to its specific alkyl chain length and substitution pattern on the cyclohexane ring. This structural uniqueness can result in distinct physical and chemical properties, such as solubility, melting point, and reactivity, compared to other similar compounds.
Propriétés
Numéro CAS |
86960-67-0 |
|---|---|
Formule moléculaire |
C24H48 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
2-(3,7-dimethyltridecyl)-1,1,3-trimethylcyclohexane |
InChI |
InChI=1S/C24H48/c1-7-8-9-10-13-20(2)14-11-15-21(3)17-18-23-22(4)16-12-19-24(23,5)6/h20-23H,7-19H2,1-6H3 |
Clé InChI |
GWHZUZHGLHAXSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)CCCC(C)CCC1C(CCCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


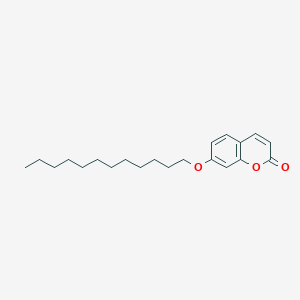

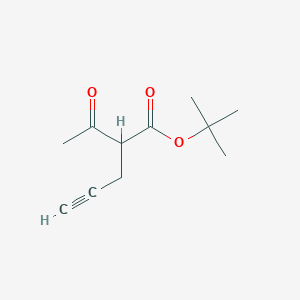
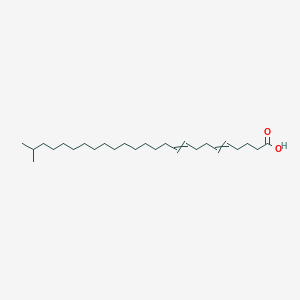


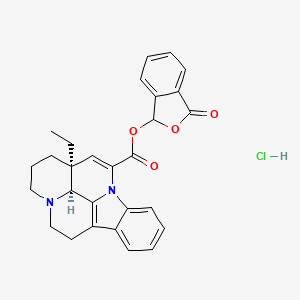
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
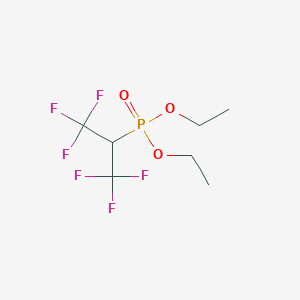
![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)


![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
